(5S,5aS,8aR,9R)-5-[2-(diethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
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Overview
Description
The compound (5S,5aS,8aR,9R)-5-[2-(diethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[6,5-f][1,3]benzodioxol-8-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzofurobenzodioxol core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S,5aS,8aR,9R)-5-[2-(diethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[6,5-f][1,3]benzodioxol-8-one involves multiple steps, including the formation of the benzofurobenzodioxol core and the introduction of the diethylaminoethylamino and hydroxy-dimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: (5S,5aS,8aR,9R)-5-[2-(diethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[6,5-f][1,3]benzodioxol-8-one can undergo various chemical reactions, including:
- Oxidation : The hydroxy group can be oxidized to a ketone or aldehyde.
- Reduction : The compound can be reduced to modify the benzofurobenzodioxol core.
- Substitution : The diethylaminoethylamino group can be substituted with other functional groups.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
(5S,5aS,8aR,9R)-5-[2-(diethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[6,5-f][1,3]benzodioxol-8-one
- Chemistry : As a model compound for studying complex organic reactions and mechanisms.
- Biology : Investigating its effects on biological systems, including enzyme interactions and cellular pathways.
- Medicine : Exploring its potential as a therapeutic agent for various diseases.
- Industry : Utilizing its unique chemical properties in the development of new materials and technologies.
Mechanism of Action
The mechanism by which (5S,5aS,8aR,9R)-5-[2-(diethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[6,5-f][1,3]benzodioxol-8-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar compounds to (5S,5aS,8aR,9R)-5-[2-(diethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[6,5-f][1,3]benzodioxol-8-one include other benzofurobenzodioxol derivatives and compounds with similar functional groups These compounds can be compared based on their chemical structures, reactivity, and biological activities
Properties
CAS No. |
201594-14-1 |
---|---|
Molecular Formula |
C27H34N2O7 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(5S,5aS,8aR,9R)-5-[2-(diethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C27H34N2O7/c1-5-29(6-2)8-7-28-25-17-12-20-19(35-14-36-20)11-16(17)23(24-18(25)13-34-27(24)31)15-9-21(32-3)26(30)22(10-15)33-4/h9-12,18,23-25,28,30H,5-8,13-14H2,1-4H3/t18-,23+,24-,25+/m0/s1 |
InChI Key |
FZNHASOXRIWQTP-LVEBQJTPSA-N |
Isomeric SMILES |
CCN(CC)CCN[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
Canonical SMILES |
CCN(CC)CCNC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
Origin of Product |
United States |
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